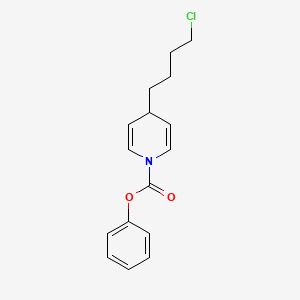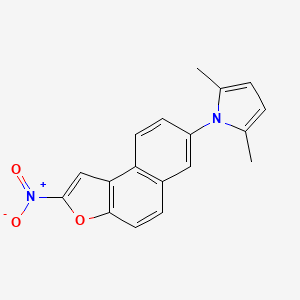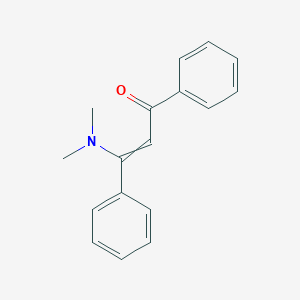
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- is an organic compound that belongs to the class of enaminones. It is characterized by the presence of a dimethylamino group and two phenyl groups attached to a propenone backbone. This compound is known for its versatile applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- typically involves the reaction of benzaldehyde with dimethylamine and acetophenone under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes aldol condensation to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison:
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one: This compound also contains a dimethylamino group and a propenone backbone but has a pyridyl group instead of phenyl groups. It is used as a ligand in the preparation of metal complexes.
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a methoxyphenyl group instead of phenyl groups. It is studied for its potential biological activities.
The uniqueness of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
112778-92-4 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
3-(dimethylamino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)16(14-9-5-3-6-10-14)13-17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
PJGPZAIAGSXQAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


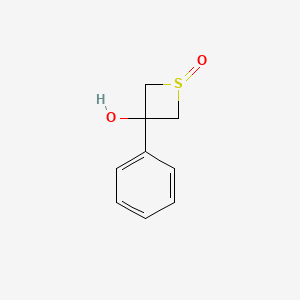
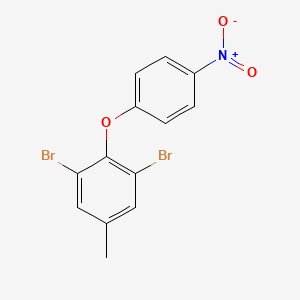
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
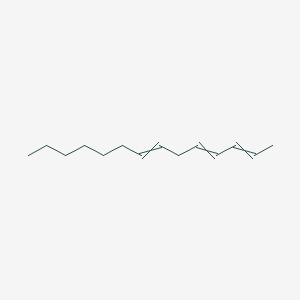
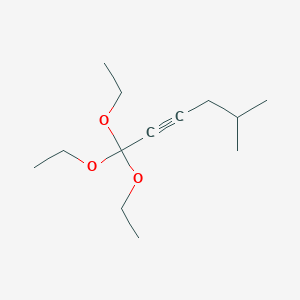




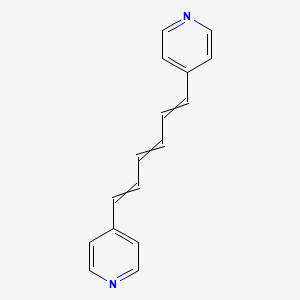
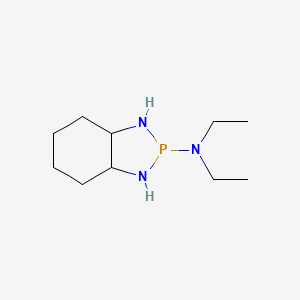
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
